molecular formula C28H26ClN3O2S B2648133 4-((2-((2-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopentylbenzamide CAS No. 1115549-73-9

4-((2-((2-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopentylbenzamide

Cat. No. B2648133
CAS RN: 1115549-73-9
M. Wt: 504.05
InChI Key: RWQDTOSNUHEMSJ-UHFFFAOYSA-N
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Description

The compound is a derivative of quinazolinone, which is a class of organic compounds with a bicyclic structure, consisting of a benzene ring fused to a quinazoline ring . The compound also contains a chlorobenzyl group and a cyclopentyl group .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of quinazoline derivatives involves various methods, including the condensation of substituted phenyl iso/thioisocyanates with carbohydrazide, leading to the formation of oxa/thiadiazol-amines and triazole-thiones. These compounds are characterized using spectroscopic techniques and elemental analyses, with one derivative confirmed by X-ray crystallography (Saeed, Abbas, Ibrar, & Bolte, 2014).

  • Another study focused on the synthesis of hydrazones from quinazolinone moiety, detailing a multi-step process starting from anthranilic acid to produce various hydrazones derivatives, which are then reacted further to yield azetidines compounds. The structural identification of these compounds was achieved through physical and spectral data analysis (AL-ALAAF & Al-iraqi, 2021).

Biological Evaluation

  • Quinazoline derivatives have been explored for their antimicrobial properties, with some compounds being synthesized and screened against various bacteria and fungi. The synthesis involves reactions with hydrazine hydrate and aryl isothiocyanates, leading to the formation of compounds with potential antimicrobial activity (Desai, Shihora, & Moradia, 2007).

  • Another research avenue is the study of the anticancer and antimalarial potential of novel quinazolin-1-ones, synthesized through palladium-catalyzed endo-dig cyclization. These compounds were evaluated for cytotoxicity against human cancer cell lines and for antimalarial activity, demonstrating the importance of structural modifications in enhancing biological activity (Mphahlele, Khoza, & Mabeta, 2016).

  • The exploration of quinazolinone derivatives for their potential as corrosion inhibitors showcases a different application. The inhibition efficiency of these compounds on mild steel in hydrochloric acid solution was studied, highlighting the relevance of nitrogen content and molecular weight in determining their efficiency (Kadhim et al., 2017).

properties

IUPAC Name

4-[[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-cyclopentylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26ClN3O2S/c29-24-11-5-1-7-21(24)18-35-28-31-25-12-6-4-10-23(25)27(34)32(28)17-19-13-15-20(16-14-19)26(33)30-22-8-2-3-9-22/h1,4-7,10-16,22H,2-3,8-9,17-18H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQDTOSNUHEMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-((2-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopentylbenzamide

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